molecular formula C9H21Cl2FN2 B13926977 1-(2-Fluoro-2-methylpropyl)piperidin-4-amine 2hcl

1-(2-Fluoro-2-methylpropyl)piperidin-4-amine 2hcl

Cat. No.: B13926977
M. Wt: 247.18 g/mol
InChI Key: LMIDYYMEMZWCMW-UHFFFAOYSA-N
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Description

1-(2-fluoro-2-methylpropyl)-4-Piperidinamine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a piperidine ring substituted with a 2-fluoro-2-methylpropyl group and an amine group, forming a dihydrochloride salt.

Preparation Methods

The synthesis of 1-(2-fluoro-2-methylpropyl)-4-Piperidinamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-2-methylpropylamine and piperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Formation of Intermediate: The initial step involves the reaction of 2-fluoro-2-methylpropylamine with piperidine to form an intermediate compound.

    Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the dihydrochloride salt of 1-(2-fluoro-2-methylpropyl)-4-Piperidinamine.

Chemical Reactions Analysis

1-(2-fluoro-2-methylpropyl)-4-Piperidinamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific substituents on the piperidine ring are replaced with other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.

Scientific Research Applications

1-(2-fluoro-2-methylpropyl)-4-Piperidinamine dihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is used in the development of new pharmaceutical agents due to its potential biological activity.

    Biological Research: It serves as a tool compound in biological studies to investigate the effects of piperidine derivatives on various biological pathways.

    Industrial Applications: The compound is utilized in the synthesis of other chemical intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 1-(2-fluoro-2-methylpropyl)-4-Piperidinamine dihydrochloride involves its interaction with specific molecular targets within biological systems. The compound may act on receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-fluoro-2-methylpropyl)-4-Piperidinamine dihydrochloride can be compared with other similar compounds, such as:

    1-(4-fluorobenzyl)-4-piperidinamine dihydrochloride: This compound has a similar piperidine structure but with a different substituent, leading to variations in its chemical and biological properties.

    1-(2-furylmethyl)-4-piperidinamine dihydrochloride: Another piperidine derivative with a different substituent, used in various research applications.

    1-(2-Fluorophenyl)-4-piperidinamine oxalate: This compound has a fluorophenyl group instead of a fluoro-methylpropyl group, resulting in different reactivity and applications.

These comparisons highlight the uniqueness of 1-(2-fluoro-2-methylpropyl)-4-Piperidinamine dihydrochloride in terms of its specific substituent and resulting properties.

Properties

Molecular Formula

C9H21Cl2FN2

Molecular Weight

247.18 g/mol

IUPAC Name

1-(2-fluoro-2-methylpropyl)piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C9H19FN2.2ClH/c1-9(2,10)7-12-5-3-8(11)4-6-12;;/h8H,3-7,11H2,1-2H3;2*1H

InChI Key

LMIDYYMEMZWCMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCC(CC1)N)F.Cl.Cl

Origin of Product

United States

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